Ethyl 3-(4-tert-butylphenoxy)-2-methylpropanoate

Description

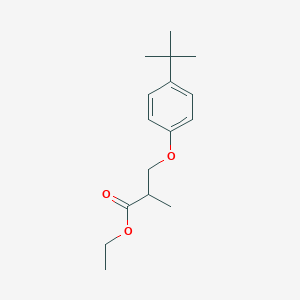

Ethyl 3-(4-tert-butylphenoxy)-2-methylpropanoate is an ester derivative characterized by a phenoxy group substituted with a tert-butyl moiety at the para position and a methyl branch on the propanoate chain.

Properties

CAS No. |

646064-58-6 |

|---|---|

Molecular Formula |

C16H24O3 |

Molecular Weight |

264.36 g/mol |

IUPAC Name |

ethyl 3-(4-tert-butylphenoxy)-2-methylpropanoate |

InChI |

InChI=1S/C16H24O3/c1-6-18-15(17)12(2)11-19-14-9-7-13(8-10-14)16(3,4)5/h7-10,12H,6,11H2,1-5H3 |

InChI Key |

YDSXSSABUPGGEN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)COC1=CC=C(C=C1)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-tert-butylphenoxy)-2-methylpropanoate typically involves the esterification of 4-tert-butylphenol with ethyl 3-bromopropanoate. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The reaction mixture is heated to reflux, and the product is isolated by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-tert-butylphenoxy)-2-methylpropanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

Oxidation: Formation of 3-(4-tert-butylphenoxy)-2-methylpropanoic acid.

Reduction: Formation of 3-(4-tert-butylphenoxy)-2-methylpropanol.

Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

Ethyl 3-(4-tert-butylphenoxy)-2-methylpropanoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-tert-butylphenoxy)-2-methylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Differences

The table below summarizes key structural analogues and their distinguishing features:

Physicochemical and Functional Comparisons

Volatility and Aroma Contribution

- Ethyl 2-methylpropanoate (): Exhibits high volatility and OAVs >100 in mango and melon due to its small size and low molecular weight. The absence of bulky groups (e.g., tert-butyl) maximizes vapor pressure, enhancing its role in fruity aromas.

- Similar bulky esters, like ethyl vanillate, are linked to smoky or woody notes in aged rums .

Pharmacological Activity

- Ethyl 2-([5,6-dihydro-7-(1H-imidazol-1-yl)-2-naphthalenyl]oxy)-2-methylpropanoate (): Demonstrates hypolipidaemic activity via structural synergy between the imidazolyl group and naphthalene ring. The tert-butyl analogue may lack this activity due to the absence of imidazole but could exhibit lipid-modulating effects through alternative mechanisms.

Fermentation and Microbial Metabolism

- Branched esters like ethyl 2-methylpropanoate increase by 10–200% during malolactic fermentation due to yeast metabolism (). The tert-butylphenoxy variant may resist hydrolysis or microbial modification, leading to accumulation in fermented products .

Research Findings and Industrial Relevance

- Aroma Chemistry: Simpler esters (e.g., ethyl 2-methylpropanoate) dominate fruity aromas, while bulky derivatives like ethyl vanillate contribute to complex, aged flavors in premium rums .

- Pharmaceuticals: Naphthalene- and imidazole-containing esters show promise in lipid regulation, suggesting that tert-butylphenoxy esters could be optimized for targeted drug delivery .

- Analytical Challenges : Bulky substituents like tert-butyl may promote dimer formation in ionization regions (e.g., protonated dimers in mass spectrometry), complicating quantification .

Biological Activity

Ethyl 3-(4-tert-butylphenoxy)-2-methylpropanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on various research findings.

Chemical Structure and Properties

This compound features an ester functional group and a phenoxy moiety, which are significant for its biological interactions. The presence of the tert-butyl group enhances lipophilicity, potentially affecting its bioactivity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may function as:

- Enzyme Substrate or Inhibitor : By competing with natural substrates or altering enzyme conformation, it can modulate metabolic pathways.

- Receptor Modulator : It may bind to receptor sites, influencing signal transduction pathways.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. For instance, studies have demonstrated that similar compounds can inhibit bacterial growth and show efficacy against fungi. This suggests potential applications in developing antimicrobial agents.

Anticancer Properties

Some studies have investigated the anticancer potential of compounds related to this compound. The compound's ability to induce apoptosis in cancer cells has been noted, possibly through the modulation of signaling pathways involved in cell survival and proliferation.

Case Studies and Research Findings

-

Antimicrobial Efficacy :

- A study tested various phenoxy derivatives against common pathogens, revealing that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli .

-

Anticancer Activity :

- In vitro assays demonstrated that the compound inhibited the growth of several cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the activation of caspases and subsequent apoptosis .

- Toxicological Studies :

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.